ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-5-25-20(23)19-13(3)22(14-8-6-12(2)7-9-14)17-11-16(21)18(24-4)10-15(17)19/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHQQZAUAXIDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Methoxylation: Addition of a methoxy group at the 5th position.
Esterification: Formation of the carboxylate ester at the 3rd position.
Substitution: Introduction of the 4-methylphenyl group at the 1st position.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or sodium nitrite (NaNO₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the bromine atom can produce various substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is characterized by the following properties:
- Molecular Formula : CHBrNO
- Molecular Weight : 402.3 g/mol
- Structure : The compound features an indole core modified with various functional groups, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers. The presence of the bromine atom and methoxy group enhances the compound's interaction with biological targets, potentially leading to increased efficacy against tumor cells.
Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects. This compound may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes or inhibit essential bacterial enzymes, leading to bactericidal effects. Further studies are required to elucidate its spectrum of activity against various pathogens.
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis. Its indole structure can be further modified to create a variety of derivatives with tailored biological activities. The bromine atom provides a reactive site for substitution reactions, facilitating the development of new compounds for pharmaceutical applications.
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer activity of several indole derivatives, including this compound. The results demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests. These findings suggest potential therapeutic applications in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key structural analogs and their substituent variations are summarized below, followed by detailed analysis:
Table 1: Structural and Functional Comparison of Indole Derivatives
Substituent Effects on Bioactivity and Physicochemical Properties
Position 1 (N1-Substituent):
- Analog with Phenyl Group (CAS 329212-53-5) : The phenyl group at N1 may reduce metabolic stability compared to 4-methylphenyl due to increased susceptibility to oxidative enzymes .
Position 2 (C2-Substituent):
- Target Compound : The methyl group offers minimal steric hindrance, contrasting with bulkier substituents like pyrrolidin-1-ylmethyl or (phenylsulfanyl)methyl . Simpler groups may improve synthetic accessibility but reduce target binding specificity.
- Sulfanyl/Sulfinyl Groups : Compounds with (phenylsulfanyl)methyl or (difluorophenylsulfinyl)methyl groups exhibit anti-HBV activity (IC50: 3.6–5.4 μg/mL), suggesting electron-withdrawing substituents at C2 enhance antiviral potency .
Position 5 (C5-Substituent):
- Methoxy vs. Hydroxy groups may engage in hydrogen bonding, critical for enzyme inhibition .
Position 6 (C6-Bromine):
- Bromine at C6 is conserved across all analogs, indicating its role in electronic modulation (via inductive effects) and steric blocking of metabolic degradation .
Biological Activity
Ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, with the CAS number 939357-55-8, is a synthetic compound belonging to the indole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 402.3 g/mol. The structure is characterized by the presence of a bromine atom and a methoxy group, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 939357-55-8 |
| Molecular Formula | C20H20BrNO3 |
| Molecular Weight | 402.3 g/mol |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds containing indole structures have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
In one study, it was reported that certain indole derivatives could inhibit microtubule assembly at concentrations as low as 20 μM, leading to significant apoptosis in cancer cells through enhanced caspase activity . The apoptosis-inducing effect was confirmed by morphological changes observed in treated cells.
The mechanisms through which this compound exerts its biological effects may involve:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for cell division.
- Apoptosis Induction : Enhanced caspase activity suggests that this compound may trigger programmed cell death pathways.
- Cell Cycle Arrest : Some studies indicate that such compounds can cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Study on Indole Derivatives
A comparative study evaluated various indole derivatives for their anticancer activity. This compound was included in a screening process that identified its potential as an effective agent against MDA-MB-231 cells. The study revealed that at concentrations ranging from 1 μM to 10 μM, significant morphological changes occurred in treated cells alongside increased caspase activation .
In Vivo Studies
In vivo evaluations have also been conducted using animal models to assess the efficacy of similar compounds in tumor reduction. Results indicated that these compounds could significantly reduce tumor size compared to control groups receiving no treatment or standard chemotherapy agents .
Q & A
Q. What are the established synthetic routes for ethyl 6-bromo-5-methoxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Sonogashira or Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce substituents. For example, CuI in PEG-400/DMF mixtures enables efficient coupling of azide intermediates with alkynes at 90°C, yielding indole derivatives with ~50% efficiency after column chromatography .
- Esterification : Ethyl ester groups are introduced via nucleophilic substitution or condensation reactions. For instance, sodium ethoxide in DMSO/DMF at 150–190°C facilitates carboxamide formation from ethyl indole-2-carboxylates .
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and TLC (Rf = 0.30–0.67) are standard for isolating pure products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm substitution patterns and regiochemistry. For example, aromatic protons in the 7.0–8.85 ppm range and carbonyl carbons at ~165–190 ppm are diagnostic .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS at m/z 427.0757 [M+H]) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal studies (R factor = 0.058) resolve stereochemical ambiguities, such as hexahydroquinoline ring conformations in related analogs .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility : The compound is polar but sparingly soluble in water. DMSO, DMF, or dichloromethane are preferred solvents for biological assays.
- Stability : Hydrolysis of the ester group occurs under basic conditions (pH > 9). Storage at –20°C in inert atmospheres is recommended to prevent bromine substitution or oxidation .
Advanced Research Questions
Q. How do reaction solvent systems (e.g., PEG-400/DMF vs. DMSO) impact synthetic yields and byproduct formation?
Methodological Answer:
- PEG-400/DMF : Enhances CuAAC efficiency (50% yield) by stabilizing Cu(I) intermediates and reducing side reactions like alkyne dimerization .
- DMSO : Facilitates high-temperature amide coupling (e.g., 190°C for carboxamide synthesis) but may lead to sulfoxide byproducts if not rigorously dried .
- Contradictions : and highlight solvent-dependent regioselectivity; PEG-400 favors indole C3 substitution, while DMSO promotes C2 functionalization.
Q. What strategies optimize the regioselective introduction of bromine and methoxy groups on the indole core?
Methodological Answer:
- Bromination : Electrophilic substitution at C6 is achieved using NBS (N-bromosuccinimide) in acetic acid, guided by steric and electronic effects of adjacent methyl/methoxy groups .
- Methoxy Positioning : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) allows precise C5 methoxylation before esterification .
Q. How can structural modifications enhance biological activity (e.g., kinase inhibition or antioxidant effects)?
Methodological Answer:
- Diethylamino Propyl Side Chains : Improve solubility and target binding (e.g., kinase inhibition via hydrogen bonding with ATP pockets) .
- Thiomethyl Groups : Increase membrane permeability and antioxidant capacity by stabilizing radical intermediates .
- Data-Driven Design : Compare IC values of analogs (e.g., 6-bromo vs. 6-chloro derivatives) to establish structure-activity relationships (SAR) .
Q. What analytical challenges arise in quantifying trace impurities or diastereomers in synthesized batches?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
